

The Discovery and Synthesis of Ani9: A Potent and Selective ANO1 Channel Blocker

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Compound of Interest

Compound Name: **Ani9**

Cat. No.: **B1353550**

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A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Emerging evidence has implicated the overexpression and aberrant activity of ANO1 in the pathophysiology of several diseases, most notably in various forms of cancer where it contributes to cell proliferation, migration, and tumor growth. This has positioned ANO1 as a promising therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **Ani9**, a potent and selective small-molecule inhibitor of the ANO1 channel.

Discovery of Ani9

Ani9 was identified through a high-throughput screening (HTS) of a synthetic small molecule library containing 54,400 compounds.^[1] The screening aimed to identify potent inhibitors of the ANO1 channel. The assay utilized Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).^[1] In this system, activation of ANO1 channels by an agonist leads to an influx of iodide, which quenches the YFP fluorescence. Inhibitors of ANO1 would therefore prevent this fluorescence quenching.

The screening identified 66 initial hits that inhibited iodide influx by more than 70%. Further characterization of these hits led to the identification of three potent inhibitors, with **Ani9** being the most potent and selective.[\[1\]](#)

Chemical and Physical Properties

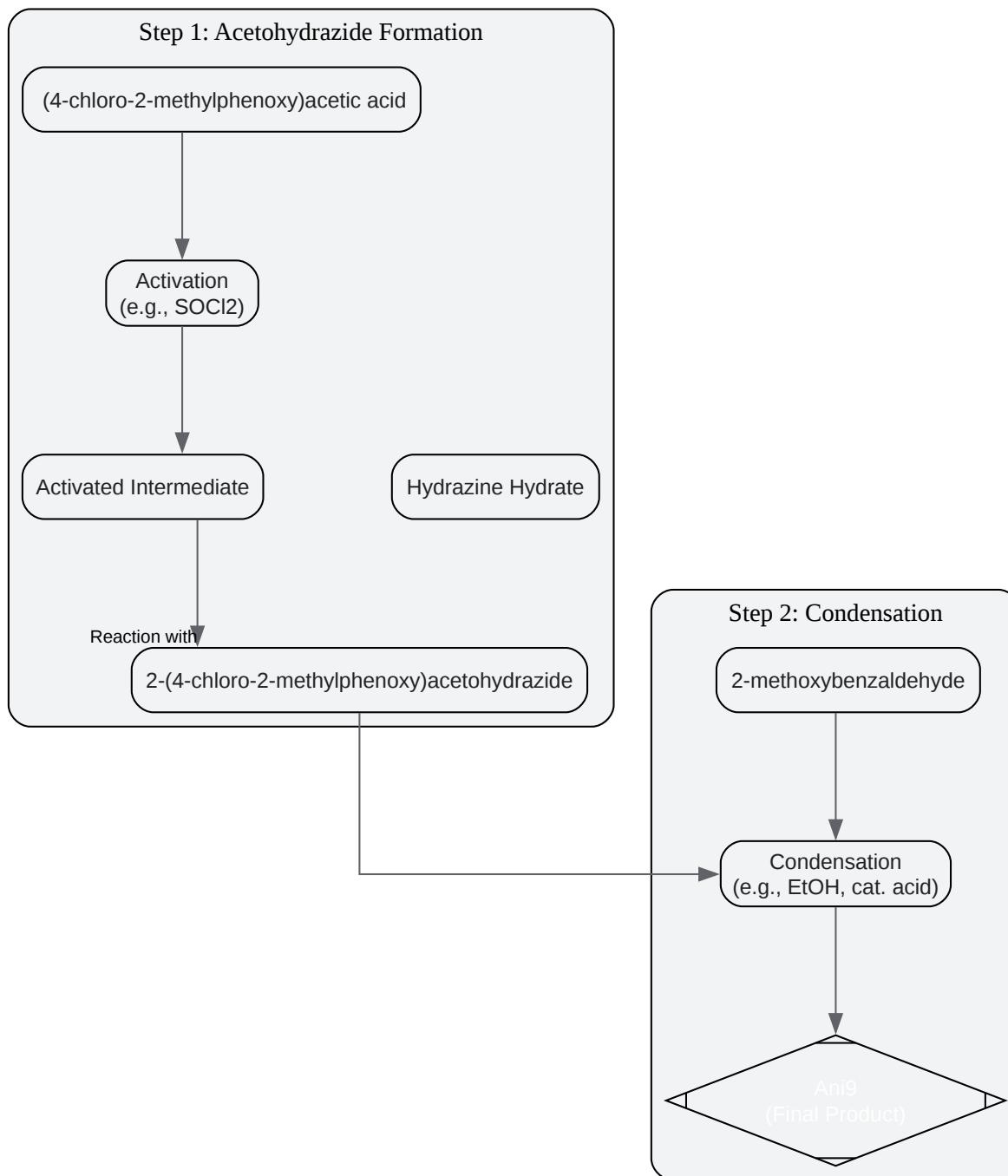
Property	Value	Reference
Chemical Name	2-(4-chloro-2-methylphenoxy)-N'-(2-methoxyphenyl)methylideneamino]-acetamide	[1]
Molecular Formula	C17H17ClN2O3	
Molecular Weight	332.78 g/mol	
Appearance	Solid	
Purity	≥98% (HPLC)	
CAS Number	356102-14-2	

Synthesis of Ani9

While a detailed, step-by-step synthesis protocol for **Ani9** is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of related acetohydrazide and acetamide derivatives. The synthesis of **Ani9**, a hydrazone, likely involves a two-step process:

- Formation of the Acetohydrazide Intermediate: The synthesis would begin with the reaction of a phenoxyacetic acid derivative, specifically (4-chloro-2-methylphenoxy)acetic acid, with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) to form an activated ester or acid chloride. This intermediate would then be reacted with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide.
- Condensation to Form the Hydrazone: The final step involves the condensation reaction between the 2-(4-chloro-2-methylphenoxy)acetohydrazide intermediate and 2-methoxybenzaldehyde. This reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid, to form the final product, **Ani9**.

A generalized workflow for this proposed synthesis is depicted below.



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Proposed Synthetic Workflow for **Ani9**

Biological Activity and Potency

Ani9 is a highly potent and selective inhibitor of the ANO1 channel. Electrophysiological studies have demonstrated its ability to block ANO1-mediated currents with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Target	IC50	Cell Line	Assay Method	Reference
ANO1 (TMEM16A)	77 nM	FRT-ANO1	Whole-cell patch clamp	[1]
ANO1 (TMEM16A)	~110 nM	Endogenous human ANO1	Cellular assay	
ANO2 (TMEM16B)	> 10 μ M	FRT-ANO2	Apical membrane current	[1]
CFTR	No significant inhibition at 30 μ M	FRT-CFTR	Apical membrane current	[1]
ENaC	No significant inhibition at 30 μ M	T84 cells	ENaC activity assay	[1]

A derivative of **Ani9**, designated as 5f, has been synthesized and shown to have an even greater potency for ANO1, with an IC50 of 22 nM.[2]

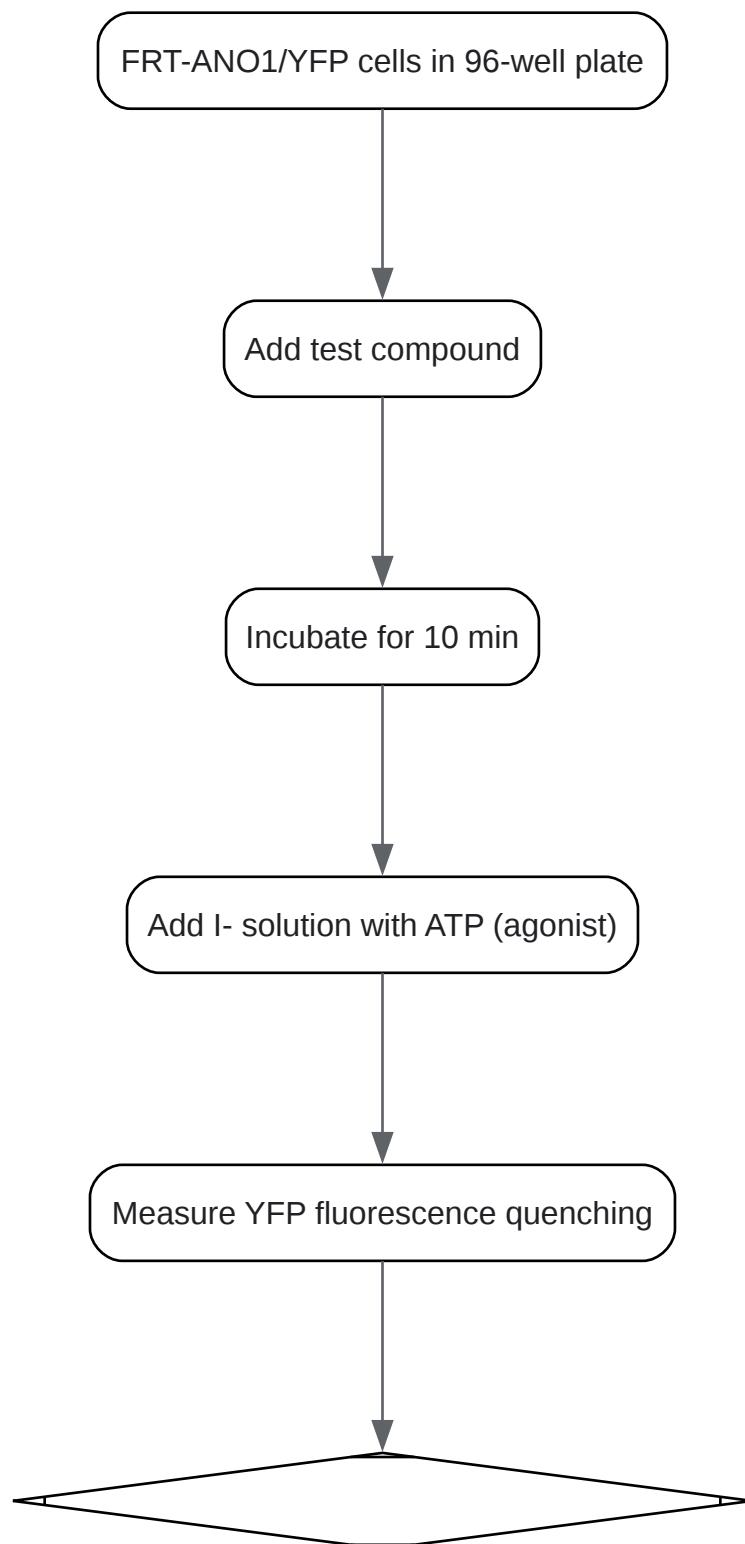
Experimental Protocols

High-Throughput Screening for ANO1 Inhibitors

The discovery of **Ani9** was facilitated by a robust high-throughput screening assay.

- Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (YFP-H148Q/I152L).

- Assay Principle: The assay measures the quenching of YFP fluorescence upon the influx of iodide through activated ANO1 channels.
- Procedure:
 - FRT-ANO1/YFP cells are plated in 96-well plates.
 - Cells are incubated with test compounds (e.g., at a concentration of 25 μ M) for 10 minutes.
 - An iodide-containing solution with an ANO1 agonist (e.g., 100 μ M ATP to raise intracellular calcium) is added.
 - The rate of YFP fluorescence quenching is measured using a plate reader.
 - A decrease in the rate of fluorescence quenching indicates inhibition of ANO1.

[Click to download full resolution via product page](#)**High-Throughput Screening Workflow**

Whole-Cell Patch Clamp Electrophysiology

The functional inhibition of ANO1 by **Ani9** was confirmed using the gold-standard whole-cell patch-clamp technique.

- Cell Line: FRT cells stably expressing human ANO1.
- Recording Configuration: Whole-cell patch clamp.
- Procedure:
 - An individual FRT-ANO1 cell is "patched" with a glass micropipette, forming a high-resistance (gigaohm) seal.
 - The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
 - The membrane potential is held at a constant value (e.g., 0 mV), and voltage pulses are applied (e.g., from -100 mV to +100 mV).
 - ANO1 channels are activated by including an agonist (e.g., ATP in the extracellular solution or a defined free calcium concentration in the pipette solution).
 - The resulting chloride currents are recorded.
 - **Ani9** is applied to the cell, and the inhibition of the ANO1 current is measured.

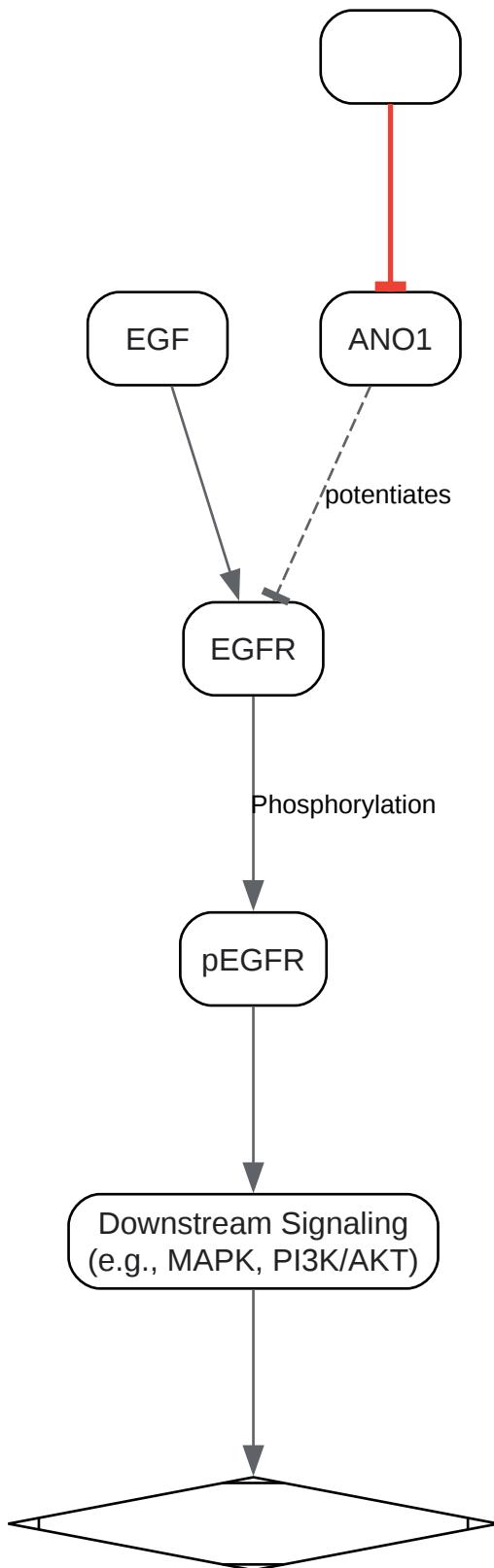
Signaling Pathways Modulated by Ani9

The therapeutic potential of **Ani9** stems from its ability to inhibit the ANO1 channel, which is a key player in several signaling pathways implicated in cancer progression. By blocking ANO1, **Ani9** can effectively disrupt these pro-oncogenic cascades.

EGFR Signaling Pathway

ANO1 has been shown to physically associate with and potentiate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. Inhibition of

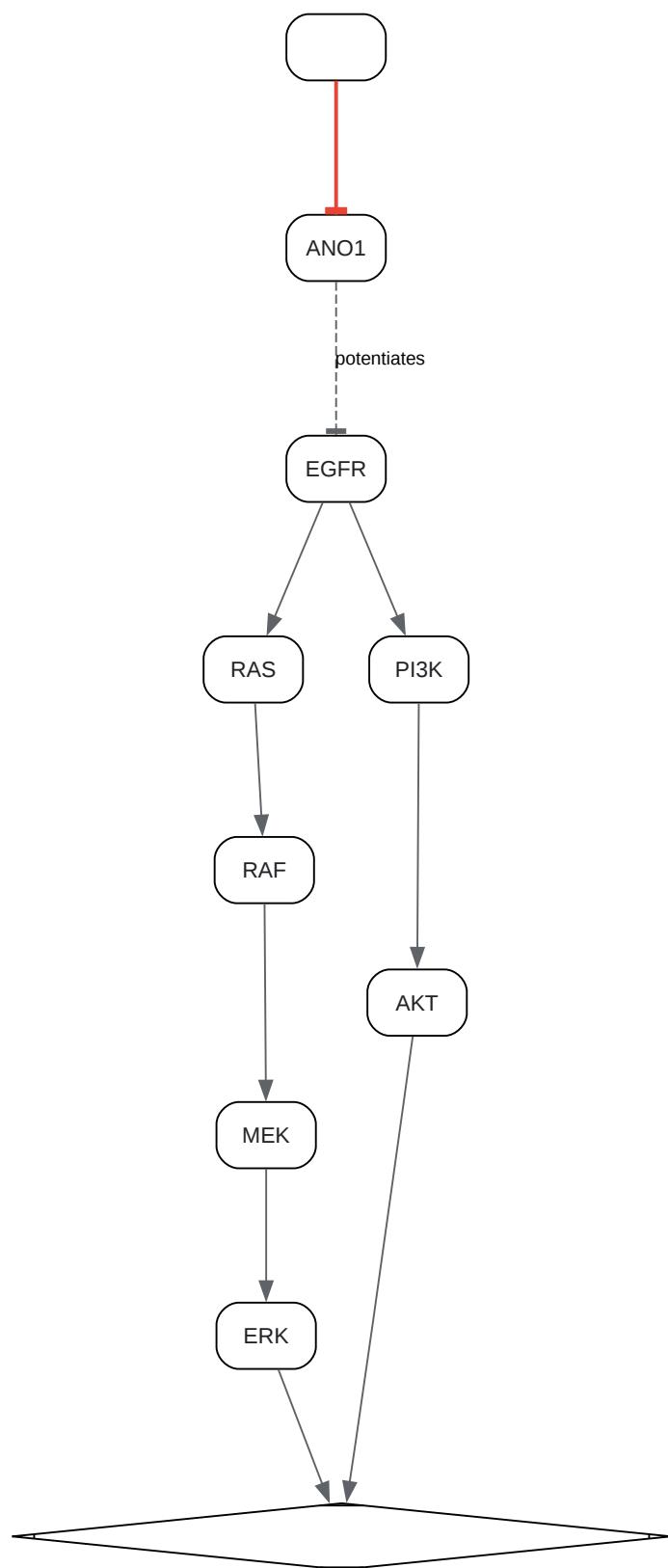
ANO1 with **Ani9** can lead to a reduction in EGFR phosphorylation and the subsequent dampening of downstream signaling.



[Click to download full resolution via product page](#)[Inhibition of the EGFR Signaling Pathway by **Ani9**](#)

MAPK/ERK and PI3K/AKT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways are critical downstream effectors of EGFR and other receptor tyrosine kinases. These pathways regulate cell growth, survival, and proliferation. By inhibiting the upstream activation of EGFR through ANO1 blockade, **Ani9** can indirectly suppress the activity of both the MAPK/ERK and PI3K/AKT pathways.

[Click to download full resolution via product page](#)**Downstream Effects of Ani9 on MAPK/ERK and PI3K/AKT Pathways**

Conclusion

Ani9 is a novel, potent, and selective inhibitor of the ANO1 calcium-activated chloride channel, discovered through a comprehensive high-throughput screening campaign. Its ability to effectively block ANO1 activity translates into the suppression of key oncogenic signaling pathways, including the EGFR, MAPK/ERK, and PI3K/AKT cascades. These findings underscore the potential of **Ani9** and its derivatives as valuable research tools for dissecting the physiological and pathophysiological roles of ANO1 and as promising lead compounds for the development of targeted therapies for cancers and other diseases characterized by ANO1 hyperexcitability. Further investigation into the synthesis and optimization of **Ani9** analogs is warranted to advance these promising findings towards clinical applications.

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References

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- 2. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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